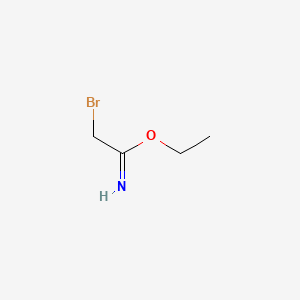
Ethyl bromoacetimidate
描述
Ethyl bromoacetimidate (C₄H₇BrN₂O) is a heterobifunctional reagent specifically designed to crosslink primary amine (NH₂) groups with adjacent nucleophilic residues in proteins. Its unique structure combines a bromoacetamide group and an imidate ester, enabling sequential reactions under controlled pH conditions. At pH 9, the imidate group reacts with lysine ε-amino groups, forming a stable amidine bond. Subsequently, the bromoacetamide moiety alkylates nearby histidine residues at pH 5.6, a mechanism shared with haloacetates and haloacetamides . This pH-dependent dual reactivity makes it a valuable tool for probing enzyme active sites, such as ribonuclease A, where it facilitates short-distance crosslinking to map key residues like lysine-41 and histidine-119 .
属性
CAS 编号 |
72201-38-8 |
|---|---|
分子式 |
C4H8BrNO |
分子量 |
166.02 g/mol |
IUPAC 名称 |
ethyl 2-bromoethanimidate |
InChI |
InChI=1S/C4H8BrNO/c1-2-7-4(6)3-5/h6H,2-3H2,1H3 |
InChI 键 |
UHRNNTJUJLITEJ-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CBr |
规范 SMILES |
CCOC(=N)CBr |
同义词 |
ethyl bromoacetimidate |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
Ethyl Bromoacetate (C₄H₇BrO₂)
Structure and Reactivity: Ethyl bromoacetate is a mono-functional alkylating ester lacking the imidate group. Applications: Primarily used as an intermediate in organic synthesis (e.g., pharmaceuticals, agrochemicals). Unlike ethyl bromoacetimidate, it lacks specificity for NH₂ groups and reacts indiscriminately with nucleophiles like thiols and amines. Hazards: Highly toxic via skin absorption, requiring strict engineering controls (e.g., automated transfer systems) and respiratory protection .
Ethyl 8-Bromooctanoate (C₁₀H₁₉BrO₂)
Structure and Reactivity : This compound features an 8-carbon chain with a terminal bromine, enhancing its utility in nucleophilic substitution reactions for elongating carbon chains.
Applications : A key intermediate in synthesizing bioactive molecules (e.g., gemcitabine) and agrochemicals. Its long alkyl chain enables modular modifications, contrasting with this compound’s focus on protein crosslinking .
Ethyl 2-Bromo-2-(2-Methoxyphenyl)Acetate (C₁₁H₁₃BrO₃)
Structure and Reactivity : The methoxyphenyl group introduces aromatic electronic effects, directing reactivity toward electrophilic aromatic substitution or coupling reactions.
Applications : Used in synthesizing complex organic structures (e.g., doxepin), leveraging its steric and electronic properties for regioselective modifications .
Ethyl α-Bromoisobutyrate (C₆H₁₁BrO₂)
Structure and Reactivity : The branched isobutyl group increases steric hindrance, slowing nucleophilic attacks compared to linear analogs.
Applications : Critical in radical polymerization initiators and drug synthesis (e.g., atorvastatin). Its steric profile contrasts with this compound’s accessibility in enzyme active sites .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molar Mass (g/mol) | Reactive Groups | Key Applications | pH Dependency |
|---|---|---|---|---|---|
| This compound | C₄H₇BrN₂O | 195.02 | Imidate, Bromoacetamide | Protein crosslinking, enzyme studies | Yes (pH 5.6–9) |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | Bromoacetate | Organic synthesis, alkylating agent | No |
| Ethyl 8-Bromooctanoate | C₁₀H₁₉BrO₂ | 259.16 | Terminal bromide | Pharmaceutical intermediates | No |
| Ethyl 2-Bromo-2-(2-Methoxyphenyl)Acetate | C₁₁H₁₃BrO₃ | 289.13 | Aromatic bromide | Drug synthesis (e.g., doxepin) | No |
Research Findings and Mechanistic Insights
- This compound : Studies on ribonuclease A revealed its ability to alkylate histidine-119 after initial lysine amination, supporting a shared mechanism with haloacetates . The pH-dependent alkylation (optimal at pH 5.6) aligns with histidine’s pKa, enabling selective targeting.
- Ethyl Bromoacetate : Lacks directional control in reactions, often requiring stoichiometric excess to achieve modifications, which increases toxicity risks .
- Ethyl 8-Bromooctanoate: Demonstrated versatility in palladium-catalyzed cross-couplings, underscoring its role in synthesizing complex alkanes .
常见问题
Q. Table 1: Common Characterization Techniques
| Technique | Key Parameters | Purpose |
|---|---|---|
| H NMR | Chemical shift (δ), multiplicity | Confirm proton environment |
| IR Spectroscopy | Absorption bands (cm) | Identify functional groups |
| GC-MS | Retention time, m/z ratio | Assess purity and molecular weight |
Q. Table 2: Statistical Tools for Data Analysis
| Tool | Application | Reference |
|---|---|---|
| ANOVA | Compare means across multiple groups | |
| Regression | Model variable relationships | |
| Confidence Intervals | Quantify measurement uncertainty |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


